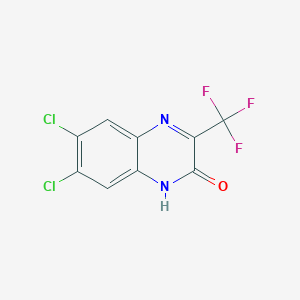

6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one

描述

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of quinoxaline chemistry, which began with the discovery of the parent quinoxaline structure in the late 19th century. Quinoxaline derivatives, also known as benzopyrazines, were first identified as components of coal tar and subsequently recognized for their diverse biological activities. The specific compound this compound was first documented in chemical databases in 2005, reflecting the growing interest in fluorinated heterocyclic compounds during the early 21st century.

The historical significance of this compound lies in its representation of the convergence of two important trends in modern organic chemistry: the development of halogenated quinoxaline derivatives and the incorporation of trifluoromethyl groups into bioactive molecules. The synthesis of quinoxaline compounds traditionally relied on the condensation of ortho-diamines with 1,2-diketones, a methodology established in the early 20th century. However, the specific introduction of trifluoromethyl functionality at the 3-position of quinoxalin-2(1H)-ones presented unique synthetic challenges that drove innovation in synthetic methodology.

The compound's emergence coincided with the pharmaceutical industry's growing recognition of the unique properties conferred by fluorinated substituents, particularly trifluoromethyl groups, which can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates. This historical context positioned this compound as both a synthetic target and a valuable building block for further chemical elaboration.

Significance in Quinoxaline Chemistry

This compound occupies a unique position within quinoxaline chemistry due to its distinctive substitution pattern and the resulting electronic properties. Quinoxalines represent an important class of nitrogen-containing heterocycles where nitrogen atoms replace carbon atoms in the naphthalene ring system, creating a bicyclic aromatic structure composed of fused benzene and pyrazine rings. The molecular formula of the parent quinoxaline, C8H6N2, undergoes significant modification in this derivative through the addition of chlorine substituents and fluorinated functionality.

The significance of this compound in quinoxaline chemistry stems from several key factors. First, the presence of two chlorine atoms at the 6 and 7 positions introduces electron-withdrawing effects that substantially alter the electronic distribution within the quinoxaline core. These substitutions affect both the reactivity patterns and the physical properties of the molecule, including its melting point of 242-244 degrees Celsius, which is significantly higher than many unsubstituted quinoxaline derivatives.

The compound also serves as a valuable synthetic intermediate for the preparation of more complex quinoxaline derivatives. Recent research has demonstrated its utility in photoredox-catalyzed radical addition reactions and other advanced synthetic transformations, highlighting its versatility as a building block in modern synthetic chemistry. The combination of halogen substituents and fluorinated functionality provides multiple sites for further chemical modification, making it an attractive starting material for library synthesis and structure-activity relationship studies.

Current Research Landscape and Applications

The current research landscape surrounding this compound reflects the broader trends in pharmaceutical chemistry and advanced synthetic methodology. Contemporary studies have focused primarily on the compound's role as a synthetic intermediate and its potential applications in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapeutics.

Recent investigations have explored the compound's utility in the synthesis of 3-vinyl-quinoxalin-2(1H)-one derivatives, which have shown promising activity as fibroblast growth factor receptor 1 kinase inhibitors. These studies have demonstrated that modifications of the quinoxaline scaffold, including the incorporation of trifluoromethyl functionality, can lead to compounds with enhanced biological activity and improved selectivity profiles. The research has revealed that compounds containing the quinoxalin-2(1H)-one core with appropriate substitution patterns exhibit significant cytotoxic and antitumor activities against various cancer cell lines, including H460, Hct116, Hela229, and B16-F10 cells.

Methodological research has also focused on developing efficient synthetic routes to access this compound and related derivatives. Recent advances in direct carbon-hydrogen trifluoromethylation reactions have provided new pathways for introducing trifluoromethyl groups into quinoxalin-2(1H)-one scaffolds under mild conditions. These developments have significant implications for the practical synthesis of fluorinated quinoxaline derivatives and have contributed to the growing interest in this compound as a synthetic target.

Current applications of the compound extend beyond its role as a synthetic intermediate. Research has demonstrated its utility in photocatalytic radical addition reactions, where it serves as a substrate for the formation of more complex molecular architectures. These studies have employed visible-light photocatalysis using ruthenium-based photocatalysts to achieve selective transformations of the quinoxaline core, opening new avenues for the preparation of structurally diverse quinoxaline derivatives.

The compound's applications in materials science and electronic device development represent emerging areas of research interest. The unique electronic properties imparted by the combination of halogen and fluorinated substituents make it a potential candidate for incorporation into organic electronic materials, although this application area remains relatively underexplored compared to its pharmaceutical applications.

Chemical Classification and Taxonomy

This compound belongs to several overlapping chemical classification systems that reflect its structural complexity and functional group diversity. From a fundamental perspective, the compound is classified as a heterocyclic aromatic compound due to its quinoxaline core structure, which contains nitrogen heteroatoms within the aromatic ring system.

Within the broader category of nitrogen heterocycles, the compound is specifically classified as a quinoxaline derivative, placing it in the family of diazanaphthalenes or benzodiazines. The quinoxaline classification system designates positions within the ring structure using standard numbering conventions, where the compound features substitution at the 3, 6, and 7 positions relative to the quinoxaline core.

From a functional group perspective, the compound exhibits multiple classificatory features. The presence of the carbonyl group at the 2 position classifies it as a quinoxalin-2(1H)-one or quinoxalinone derivative. This functional group imparts specific chemical reactivity patterns and influences the compound's tautomeric behavior, as evidenced by alternative naming conventions that refer to the structure as 6,7-Dichloro-2-hydroxy-3-(trifluoromethyl)quinoxaline.

The halogen substituents classify the compound as a polyhalogenated organic molecule, specifically featuring dichlorine substitution. The chlorine atoms at the 6 and 7 positions create a symmetrical substitution pattern that influences both the compound's physical properties and its chemical reactivity. The Chemical Abstracts Service classification system assigns the compound registry number 477857-25-3, providing a unique identifier within the comprehensive chemical literature database.

The trifluoromethyl substituent places the compound within the category of organofluorine compounds, a classification that has gained increasing importance in pharmaceutical and materials chemistry. The trifluoromethyl group, with the molecular formula CF3, represents one of the most electron-withdrawing substituents commonly employed in organic synthesis, and its presence significantly influences the compound's chemical and biological properties.

Additional classification considerations include the compound's designation as a synthetic intermediate and pharmaceutical building block. Commercial suppliers categorize the compound under fine chemicals and pharmaceutical intermediates, reflecting its primary applications in research and development settings. The compound's molecular weight of 283.03 grams per mole places it within the range typical for small molecule pharmaceuticals and synthetic intermediates.

Table 1: Physical and Chemical Properties of this compound

Table 2: Alternative Names and Synonyms for this compound

属性

IUPAC Name |

6,7-dichloro-3-(trifluoromethyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2O/c10-3-1-5-6(2-4(3)11)16-8(17)7(15-5)9(12,13)14/h1-2H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTKENZRCHBOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377626 | |

| Record name | 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477857-25-3 | |

| Record name | 6,7-Dichloro-3-(trifluoromethyl)-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477857-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis Using Phosphorus Tribromide

- Starting Material : 6,7-Dichloro-3-trifluoromethylquinoxalin-2-one (500 mg, 1.8 mmol).

- Reagent : Phosphorus tribromide (2.0 mL).

- Reaction Conditions : The mixture was heated at 140°C for 16 hours.

- Workup :

- The reaction mixture was cooled to room temperature.

- It was poured onto ice (100 g) and extracted with dichloromethane.

- The organic phase was separated and dried using anhydrous sodium sulfate.

- Rotary evaporation was employed to yield a pale brown powder.

- Purification :

- Column chromatography with ethyl acetate:heptane (1:1) as the eluent produced the final product as a white powder.

Yield :

295 mg (47%) of the desired compound was obtained.

- 1H-NMR (CDCl₃) : δ 8.25 (s, 1H), δ 8.35 (s, 1H).

- Elemental Analysis :

Alternative Synthesis with Trifluoromethyl Sulfinyl Chloride

- Starting Material : 6,7-Difluoro-1-methylquinoxalin-2(1H)-one (0.2 mmol).

- Reagents :

- Trifluoromethyl sulfinyl chloride (0.4 mmol).

- Potassium hydrogen phosphate (K₂HPO₄, 0.4 mmol) as a base.

- Solvents :

- Acetonitrile (CH₃CN, 1 mL).

- Water (50 μL).

- Reaction Conditions :

- Conducted under nitrogen atmosphere at room temperature (25°C) for 24 hours.

- CFL irradiation at a power of 26 W was applied during the reaction.

- Workup :

- Solvents were removed under reduced pressure.

- The residue was purified via chromatography.

Crystallization :

The compound was crystallized by slow evaporation from a mixture of dichloromethane and hexane at room temperature.

Data Table: Comparison of Preparation Methods

| Method | Starting Material | Reagent(s) | Reaction Conditions | Yield (%) | Purification Technique |

|---|---|---|---|---|---|

| Phosphorus Tribromide | 6,7-Dichloro-3-trifluoromethylquinoxalinone | Phosphorus tribromide | Heated at 140°C for 16 h | 47% | Column chromatography |

| Trifluoromethyl Sulfinyl Chloride | 6,7-Difluoro-1-methylquinoxalinone | Trifluoromethyl sulfinyl chloride, K₂HPO₄ | Room temperature under nitrogen; CFL irradiation | Not specified | Chromatography + crystallization |

Notes on the Chemical Structure and Properties

The quinoxalinone skeleton is widely recognized for its biological activities such as anti-inflammatory and antimicrobial properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical applications.

化学反应分析

Types of Reactions

6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups depending on the reagents and conditions used.

科学研究应用

Medicinal Chemistry

Anticancer Research

One of the most promising applications of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one is in the field of anticancer research. Studies have indicated that quinoxaline derivatives can act as inhibitors for various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of the compound in biological systems. This property makes it a candidate for further exploration as a therapeutic agent against specific types of tumors .

Protein Degradation

This compound is also noted for its role in the development of protein degraders. It serves as a building block in creating small molecules that can selectively degrade target proteins, which is a novel approach in drug discovery aimed at treating diseases caused by protein dysregulation .

Biochemical Applications

Enzyme Inhibition Studies

Research has shown that compounds similar to this compound exhibit inhibitory effects on certain enzymes. This characteristic is useful in studying enzyme kinetics and developing inhibitors for therapeutic purposes. For instance, it could be evaluated for its efficacy against kinases or phosphatases involved in signaling pathways related to cancer or other diseases .

Materials Science

Fluorinated Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices can enhance material properties such as thermal stability and chemical resistance. Research indicates that these polymers could find applications in coatings and advanced materials for electronics .

Case Studies

作用机制

The mechanism of action of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

相似化合物的比较

Table 1: Key Structural Features and Properties

Key Observations:

Trifluoromethyl (-CF₃) Position: The target compound’s -CF₃ group at position 3 enhances metabolic stability and lipophilicity compared to derivatives with -CF₃ at position 6 (e.g., 6-(trifluoromethyl)quinoxalin-2(1H)-one) .

Halogen Effects : Chlorine substituents (6,7 positions) increase electrophilicity and binding affinity to biological targets compared to fluorine analogs (e.g., 6,7-difluoro derivatives) .

Key Observations:

- The target compound’s synthesis likely involves direct C–H functionalization, a cost-effective method for introducing -CF₃ .

Physicochemical Properties

Table 3: Physical Property Comparison

生物活性

6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one (CAS No. 477857-25-3) is a compound belonging to the quinoxaline family, characterized by its unique molecular structure that includes both chlorine and trifluoromethyl groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C9H3Cl2F3N2O, with a molecular weight of 283.03 g/mol. It exhibits a melting point range of 242–244 °C and a density of approximately 1.76 g/cm³ . The compound is typically synthesized through reactions involving substituted anilines and reagents like trifluoroacetic anhydride .

Anticancer Properties

Research indicates that derivatives of quinoxaline compounds, including this compound, exhibit significant anticancer activity. A study highlighted the synthesis of various quinoxaline derivatives that showed promising results against cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range. For instance, certain derivatives exhibited IC50 values of 1.9 µg/mL on HCT-116 cells compared to doxorubicin's IC50 of 3.23 µg/mL .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The structural modifications introduced by the dichloro and trifluoromethyl groups are believed to enhance the bioactivity of these compounds .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects such as apoptosis in cancer cells or inhibition of microbial growth .

Case Studies

- Anticancer Study : A recent investigation into quinoxaline derivatives revealed that those with trifluoromethyl substitutions displayed enhanced lipophilicity and cytotoxicity against cancer cell lines. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of several quinoxaline derivatives, including this compound, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Anticancer Activity (IC50 µg/mL) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | 1.9 (HCT-116), 2.3 (MCF-7) | Significant | Enhanced activity due to substitutions |

| Doxorubicin | 3.23 (HCT-116) | N/A | Standard chemotherapy agent |

| Quinoxaline | Varies | Moderate | Base compound for modifications |

常见问题

Q. What are the standard synthetic protocols for preparing 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or photoredox-mediated trifluoromethylation. A representative method involves reacting 6,7-dichloro-1-methylquinoxalin-2(1H)-one with trifluoromethyl sulfinyl chloride under basic conditions (e.g., K2HPO4) in acetonitrile/water at 25°C for 24 hours under N2 and visible-light irradiation (26 W CFL). Post-reaction purification by chromatography and crystallization (CH2Cl2/hexane) yields the product . Optimization focuses on solvent polarity, base strength, and light intensity to enhance regioselectivity and yield.

Q. How is the compound structurally characterized, and what crystallographic data are available?

X-ray crystallography confirms the planar quinoxalinone core and trifluoromethyl orientation. For example, monoclinic crystals (space group P21/c) show lattice parameters a = 9.30 Å, b = 25.14 Å, c = 8.94 Å, β = 102.0°, with Z = 8 and R1 = 0.0458 . NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and HRMS further validate purity and substituent positions .

Q. What are the primary biological or pharmacological applications of this compound?

Derivatives of 3-trifluoromethylquinoxalin-2(1H)-ones exhibit anti-inflammatory, antimicrobial, and antitumor activities. For instance, analogs act as cystic fibrosis transmembrane conductance regulator (CFTR) activators or glycogen phosphorylase inhibitors . The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for drug design .

Advanced Research Questions

Q. What methodologies enable C3–H functionalization of this compound for diverse derivative synthesis?

Visible-light photocatalysis (e.g., 4CzIPN or graphene oxide) facilitates C3–H trifluoromethylation, fluoroalkylation, or benzylation using reagents like CF3SO2Na or (fluoroalkyl)triphenylphosphonium salts. Key conditions:

Q. How can researchers resolve contradictions in substituent effects on reaction yields?

Electron-withdrawing groups (e.g., Cl, NO2) at C6/C7 often reduce yields due to steric hindrance, while electron-donating groups (e.g., OCH3) improve reactivity. For example, 6,7-dichloro derivatives yield 70% in trifluoroethoxylation vs. 85% for non-halogenated analogs . Systematic screening of bases (e.g., DBU vs. K2HPO4) and solvent polarity helps reconcile discrepancies .

Q. What strategies improve solubility and bioavailability of this compound for in vivo studies?

Structural modifications include:

- N-Alkylation : Introducing methyl or benzyl groups enhances aqueous solubility (e.g., 1-methyl derivative: logP = 2.1 vs. parent compound: logP = 3.5) .

- Prodrug design : Esterification of the carbonyl group improves membrane permeability .

- Co-crystallization : Using co-formers like succinic acid increases dissolution rates .

Methodological Recommendations

- Contradiction Analysis : Use DFT calculations to predict substituent effects on reaction pathways .

- Low-Yield Reactions : Employ high-throughput screening to identify optimal photocatalyst/base combinations .

- Crystallization Issues : Slow evaporation from CH2Cl2/hexane (1:3) minimizes polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。